Product packaging for Azidohydrazine(Cat. No.:CAS No. 14546-44-2)

Azidohydrazine

Cat. No.: B079104
CAS No.: 14546-44-2
M. Wt: 73.06 g/mol
InChI Key: DHIGSAXSUWQAEI-UHFFFAOYSA-N
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Description

Azidohydrazine is a high-energy, versatile chemical reagent featuring both azide and hydrazine functional groups, making it a valuable building block in specialized synthetic chemistry and materials science research. Its primary research applications include serving as a precursor in the synthesis of nitrogen-rich heterocyclic compounds and as a key intermediate in the development of energetic materials. The compound's unique structure allows it to participate in [3+2] cycloaddition reactions (Click Chemistry) via its azide moiety, while the hydrazine group offers additional nucleophilic reactivity for constructing complex molecular architectures. Researchers utilize this compound in the development of novel polymers, pharmaceutical intermediates, and as a ligand in coordination chemistry. The dual functionality provides a strategic advantage for designing molecular scaffolds with tailored properties. Due to its reactive nature, careful handling and storage under inert conditions are strongly recommended. This product is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3N5 B079104 Azidohydrazine CAS No. 14546-44-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14546-44-2

Molecular Formula

H3N5

Molecular Weight

73.06 g/mol

InChI

InChI=1S/H3N5/c1-3-5-4-2/h3H,1H2

InChI Key

DHIGSAXSUWQAEI-UHFFFAOYSA-N

SMILES

NNN=[N+]=[N-]

Canonical SMILES

NNN=[N+]=[N-]

Other CAS No.

14546-44-2

Synonyms

azidohydrazine

Origin of Product

United States

Theoretical and Computational Chemistry of Azidohydrazine Systems

Quantum Chemical Investigations of Azidohydrazine Molecular Structures

Quantum chemical calculations are indispensable for exploring the complex potential energy surfaces and electronic properties of this compound systems. These computational approaches allow for the detailed examination of molecular geometries, energetic landscapes, and dynamic behaviors that are often difficult or hazardous to study experimentally.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and properties of molecular systems, including those related to this compound. wikipedia.orgnih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for calculating the properties of many-electron systems by using functionals of the spatially dependent electron density. wikipedia.org

In the context of this compound systems, DFT calculations are employed to optimize molecular geometries and predict their thermodynamic properties. uc.edu For the related hydrazine (B178648) molecule, DFT has been used to determine the relative energies of its different conformations, such as gauche, trans, and eclipsed. acs.org The gauche conformer is identified as the lowest-energy structure. acs.org Similar DFT protocols are applied to this compound to map its conformational landscape, identifying stable isomers and the energy barriers between them. This is critical for understanding the molecule's stability and initial decomposition pathways.

DFT calculations, often including dispersion corrections (e.g., DFT-D2), are also vital for studying the interaction of these molecules with other surfaces or molecules. acs.orgresearchgate.net For instance, investigations into hydrazine adsorption on copper surfaces have revealed that the molecule's conformation can change upon interaction with the surface, often twisting from a gauche toward an eclipsed form to maximize binding. acs.orgresearchgate.net Such studies provide a model for how an this compound molecule might interact with surfaces or other molecules in a condensed phase, which is essential for predicting material properties.

Table 1: Selected Density Functionals for Energetic Material Studies This table is representative of functionals commonly used in computational chemistry.

Functional Type Common Application
B3LYP Hybrid GGA General purpose, geometry optimizations, frequencies
M06-2X Hybrid Meta-GGA Good for non-covalent interactions, thermochemistry
PBE GGA Solid-state calculations, periodic systems
ωB97X-D Range-Separated Hybrid Long-range interactions, van der Waals forces

Ab initio molecular dynamics (AIMD) simulations provide a powerful method for studying the time-evolution of chemical systems, including reactions and intermolecular interactions, by calculating the forces on the atoms directly from electronic structure theory at each time step.

AIMD simulations have been successfully used to investigate the thermal decomposition of related high-nitrogen compounds like 3,6-di(azido)-1,2,4,5-tetrazine (DiAT). nih.gov These simulations revealed multiple initial decomposition mechanisms, including the cleavage of the N-N2 bond in the azido (B1232118) group, ring opening, and isomerization, with N-N2 bond homolysis being the preferential step. nih.gov In the condensed phase, the release of nitrogen gas was found to proceed through different mechanisms in the early versus later stages of decomposition. nih.gov For this compound, AIMD would similarly be used to simulate its thermal decomposition, identifying the initial bond-breaking events and the subsequent reaction cascade that leads to the release of N2 gas.

Furthermore, AIMD has been employed to study the interactions of the azide (B81097) ion (N3-) with surrounding water molecules. nih.gov These studies analyze the hydrogen bond structure, molecular motion, and vibrational frequency fluctuations, providing insight into the dynamics of the ion's hydration shell. nih.gov Analogous simulations for this compound would clarify the role of intermolecular interactions, such as hydrogen bonding with solvents or other this compound molecules, in its behavior and stability in solution or the solid state. researchgate.net

Conceptual Density Functional Theory (CDFT) provides a framework for defining chemical concepts and reactivity principles based on the electronic structure of molecules. rsc.org It allows for the calculation of various reactivity descriptors that offer profound insights into the chemical behavior of molecules. rsc.orgresearchgate.net

These descriptors, such as electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω), are derived from the system's energy response to a change in its number of electrons. dergipark.org.trnih.gov They are crucial for understanding the relationship between a molecule's structure and its global chemical reactivity. nih.gov The Fukui function is another key descriptor used to identify the most reactive sites within a molecule, predicting where nucleophilic, electrophilic, or radical attacks are most likely to occur. wu.ac.th

For an this compound system, these CDFT-based descriptors are invaluable. They can be used to quantify the interplay between the electron-donating (nucleophilic) nature of the hydrazine moiety and the electron-accepting (electrophilic) character of the azide group. By calculating these descriptors, researchers can predict the most probable sites for initial reactions, understand its sensitivity, and guide the synthesis of new derivatives with tailored reactivity. dergipark.org.trmdpi.com

Table 2: Key Global Reactivity Descriptors from CDFT Based on Parr and Pearson's formulation and subsequent developments.

Descriptor Formula Interpretation
Electronegativity (χ) χ ≈ (I + A) / 2 The power of an atom/molecule to attract electrons.
Chemical Hardness (η) η ≈ (I - A) / 2 Resistance to change in electron configuration.
Electrophilicity Index (ω) ω = μ² / (2η) where μ = -χ Global electrophilic nature of a molecule.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates high reactivity.

I = Ionization Potential, A = Electron Affinity

Ab Initio Molecular Dynamics Simulations of Azido-Hydrazine Interactions

Rigorous Chemical Bonding Analysis in this compound Compounds

A thorough analysis of the chemical bonds within this compound is fundamental to understanding its stability and energetic nature. Computational methods provide detailed characterization of both the strong covalent bonds and the weaker non-covalent interactions that dictate its structure and properties.

Nitrogen-nitrogen bonds are the defining feature of this compound and are central to its chemical behavior. d-nb.infonih.gov The molecule contains several distinct N-N bonding motifs: the single bond connecting the hydrazine and azide groups, the N-N single bond within the hydrazine fragment, and the characteristic sequence of bonds within the azide (N3) moiety, which is a resonance hybrid of structures with formal single, double, and triple bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density distribution and characterize chemical bonds. gla.ac.uk By locating bond critical points (BCPs) in the electron density, QTAIM provides quantitative data about the nature of the interaction. researchgate.net Properties calculated at the BCP, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the bond ellipticity (ε), can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions and describe the bond's strength and π-character. gla.ac.uk For this compound, QTAIM analysis would be used to precisely characterize each N-N and N=N bond, providing a rigorous, quantitative description of the bonding that underpins its structure and reactivity. gla.ac.ukresearchgate.net

In the solid state, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. ucsb.edu Understanding these interactions is key to explaining a material's density, stability, and sensitivity. For nitrogen-rich compounds like this compound, hydrogen bonds are typically the most significant intermolecular force. nih.gov

For this compound, it is expected that strong N-H···N hydrogen bonds between the hydrazine protons of one molecule and the nitrogen atoms of another would be a dominant feature of its crystal packing. rsc.org Computational analysis, often using tools like CrystalExplorer which is based on Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts. rsc.org By calculating the energy of these interactions, researchers can understand the molecular packing behavior and the forces that hold the crystal together, providing insight into the material's physical properties. rsc.org

Characterization of N-N and N=N Bonding Motifs

Predictive Modeling of this compound Energetic Parameters

The theoretical and computational examination of this compound (H₂N-N₃) and its isomers, which share the molecular formula N₄H₄, is crucial for understanding their potential as energetic materials. Predictive modeling provides a safe and effective means to estimate key energetic parameters, such as the standard enthalpy of formation and detonation characteristics, without the need for synthesis and hazardous experimental testing. diva-portal.org

Computational Calculation of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that indicates the stability of a compound and is a critical input for predicting its energy release. libretexts.org High-level ab initio quantum chemical methods are employed to calculate this value with a high degree of accuracy. osti.govnist.gov

Detailed Research Findings:

Computational studies on N₄H₄ isomers have utilized sophisticated theoretical methods to determine their gas-phase enthalpies of formation. These methods aim for what is known as "chemical accuracy," which is typically within 1 kcal/mol (or 4 kJ/mol) of experimental values. researchgate.net

High-level composite methods such as Gaussian-4 (G4) and W1BD have been used to calculate the enthalpies of formation for various potential high-energy materials, including isomers of N₄H₄. The G2 ab initio method has also been applied in thermochemical studies of hydrogen-nitrogen compounds. These calculations typically involve an atomization approach, where the molecule's energy is computed and then combined with the well-known experimental enthalpies of formation of the constituent atoms in their standard states to derive the compound's ΔHf°. researchgate.net

For the N₄H₄ system, various isomers have been investigated. One notable study provided G4 and W1BD calculated values for the gas-phase enthalpies of formation at 298.15 K. These theoretical results are considered among the most accurate to date for this group of compounds and serve as important benchmarks.

researchgate.net
Compound/IsomerComputational MethodCalculated Gas-Phase Standard Enthalpy of Formation (ΔHf° at 298.15 K) (kJ/mol)Reference
Tetrazetidine (cyclic N₄H₄)High-level ab initioValue not specified in snippets
N₄H₄ IsomersG4Specific values for this compound not detailed in snippets, but method is cited for N₄H₄ systems.
Generated code

Prediction of Detonation Performance Characteristics

The detonation performance of an energetic material is characterized by parameters such as detonation velocity (D) and detonation pressure (P). bibliotekanauki.pl The Kamlet-Jacobs (K-J) equations are widely used empirical methods for predicting these characteristics for C-H-N-O explosives and have been adapted for other systems. researchgate.netdtic.milnih.gov

Detailed Research Findings:

The prediction of detonation performance relies on several key inputs, including the explosive's standard enthalpy of formation (ΔHf°), its density (ρ), and the composition of its detonation products. bibliotekanauki.pl The K-J equations are as follows:

Detonation Velocity (D): D = A(1 + Bρ)√Φ

Detonation Pressure (P): P = Kρ²Φ

Where:

Φ = N√MQ

N = moles of gaseous detonation products per gram of explosive.

M = average molecular weight of the gaseous products.

Q = chemical energy of the detonation reaction (-ΔH°) in cal/g.

A, B, K = empirical constants (e.g., A = 1.01, B = 1.30, K = 15.58 for C-H-N-O explosives). researchgate.net

To apply these equations to this compound, its solid-state enthalpy of formation and crystal density must first be determined, often through computational methods. diva-portal.org The detonation reaction products are then predicted, typically assuming the formation of stable molecules like N₂ and H₂O. bibliotekanauki.pl While specific predicted values for this compound were not found in the provided search context, the methodology is well-established. Theoretical studies often use density functional theory (DFT) to estimate the necessary parameters before applying the K-J equations. scielo.brresearchgate.net The accuracy of these predictions is highly dependent on the quality of the input data, particularly the solid-state enthalpy of formation and the crystal density. diva-portal.org

ParameterPrediction MethodRequired InputsNotes
Detonation Velocity (D)Kamlet-Jacobs (K-J) EquationsEnthalpy of Formation (Solid), Crystal Density, Detonation Product CompositionA widely used empirical method for estimating performance. researchgate.net
Detonation Pressure (P)Kamlet-Jacobs (K-J) EquationsEnthalpy of Formation (Solid), Crystal Density, Detonation Product CompositionStrongly correlated with the square of the density and the energy release. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Azidohydrazine

Mechanistic Investigations of Azidohydrazine Formation and Transformation

The synthesis of molecules containing both azido (B1232118) and hydrazine (B178648) functionalities often involves sophisticated chemical strategies, including catalytic reactions and radical-mediated processes. These methods provide pathways to complex nitrogen-rich compounds.

The formation of β-azido alkyl hydrazines can be achieved through catalytic azido-hydrazination of alkenes. researchgate.net One prominent method is a visible-light-enabled, metal-free, and redox-neutral intermolecular azido-hydrazination of unactivated alkenes. researchgate.netresearchgate.net This transformation proceeds via an orderly radical addition sequence. researchgate.net Mechanistic studies, including kinetic analysis, have highlighted that the efficient generation of the azide (B81097) radical (•N₃), facilitated by a fluorenone catalyst under visible light, is a critical step in this methodology. researchgate.net The versatility of this approach allows for the functionalization of a wide range of alkenes, including vinylarenes, aliphatic alkenes, and even electron-deficient substrates. researchgate.net

While direct catalytic azido-hydrazination is specific, related catalytic processes involving the azide group provide broader mechanistic insights. For example, redox-active selenium catalysis enables the 1,1-diazidation of alkenes. nih.gov Mechanistic investigations of this reaction revealed a selenenylation-deselenenylation process followed by a 1,2-aryl migration. nih.gov Other research has focused on the cobalt- and manganese-catalyzed hydrohydrazination and hydroazidation of olefins, where the hydrogen and nitrogen atoms are sourced from two different reagents, a silane (B1218182) and an oxidizing nitrogen source like an azodicarboxylate or a sulfonyl azide. acs.org

A proposed catalytic cycle for the visible-light-enabled azido-hydrazination of alkenes is detailed below:

Step Process Description
1 Photoexcitation The photocatalyst (e.g., fluorenone) is excited by visible light.
2 Radical Generation The excited photocatalyst facilitates the formation of an azide radical (•N₃) from an azide source (e.g., TMSN₃). nih.gov
3 Radical Addition The electrophilic azide radical adds to the C=C double bond of an alkene to form a β-azido alkyl radical intermediate.
4 Hydrazine Addition The alkyl radical intermediate is trapped by an azodicarboxylate (a hydrazine precursor). researchgate.net
5 Product Formation A subsequent step yields the β-azido alkyl hydrazine product and regenerates the catalyst.

Radical addition cascades are powerful tools for the construction of complex molecules from simple precursors in a single operation. mdpi.com The synthesis of azido-hydrazine compounds via the functionalization of alkenes is a key example of such a cascade. The process is typically initiated by the generation of a nitrogen-centered radical. mdpi.com

In the context of azido-hydrazination, a visible-light-mediated approach allows for a metal-free, intermolecular radical multicomponent cascade. acs.org The reaction proceeds through a radical addition/radical coupling sequence. researchgate.net The key steps, supported by mechanistic studies including electron paramagnetic resonance (EPR) and density functional theory (DFT) calculations, are as follows: researchgate.net

Initiation : A photocatalyst, upon absorption of visible light, generates an azide radical (•N₃) from a suitable precursor. researchgate.netnih.gov The use of visible light provides a mild and green activation method. sigmaaldrich.com

Propagation :

The highly reactive azide radical adds to an unactivated alkene, forming a carbon-centered radical intermediate. mdpi.com

This radical intermediate is then intercepted by a hydrazine-containing reagent, such as an azodicarboxylate, in an intermolecular fashion. researchgate.netmdpi.com

Termination/Product Formation : The cascade concludes to form the vicinal azido-hydrazine functionalized product. nih.gov

This radical cascade offers a step-economic route to access complex azidoalkylated structures. acs.org The success of the reaction demonstrates the selective successive addition of both an azide radical and a hydrazine-related species to a C=C bond. researchgate.net

Detailed Studies of Catalytic Azido-Hydrazination Reactions

Elucidation of Decomposition Pathways and Thermal Behavior of this compound Compounds

The thermal stability and decomposition pathways of this compound compounds are of significant interest due to their energetic nature. Thermal analysis techniques are essential for characterizing these processes.

The thermal decomposition kinetics of energetic materials, including those containing azido and hydrazine groups, are commonly investigated using non-isothermal thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). dergipark.org.trmdpi.com These studies are often performed at multiple heating rates to apply isoconversional kinetic models, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods. dergipark.org.tr These model-free approaches allow for the determination of kinetic parameters, like activation energy (Ea) and the pre-exponential factor (A), as a function of the conversion degree. mdpi.com

For example, kinetic analysis of energetic 1,3,5-triazines containing azido groups revealed multi-stage decomposition processes. acs.orgresearchgate.net In one case, the first decomposition stage was found to have an activation energy that dropped from 141 to 122 kJ mol⁻¹ with the introduction of a nitramino group, indicating its influence on the decomposition pathway. acs.orgx-mol.net The second major reaction for these species was found to follow a third-order reaction model with activation energies in the range of 112–126 kJ mol⁻¹. acs.orgresearchgate.net Studies on hydrazinium (B103819) nitroformate (HNF) determined the activation energy for the decomposition of its melt/foam layer to be 25 kcal/mol. osti.gov

The following table summarizes typical kinetic analysis approaches for energetic materials.

Kinetic Method Principle Information Obtained Reference
Isoconversional (Model-Free) Assumes the reaction rate at a constant extent of conversion is only a function of temperature. Activation energy (Ea) as a function of conversion, insight into complex multi-step reactions. dergipark.org.tr
Model-Fitting Fits experimental data to various theoretical solid-state reaction models (f(α)). Kinetic triplet (Ea, A, and f(α)), formal reaction schemes. acs.orgresearchgate.net

The thermal decomposition of this compound compounds is expected to release a significant amount of gaseous products, with molecular nitrogen (N₂) being a primary and highly stable product. researchgate.net The analysis of decomposition products is often carried out by coupling thermal analysis instruments with spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS). researchgate.netmdpi.com

Studies on related energetic materials provide insight into the likely decomposition products of this compound systems:

Hydrazine : The decomposition of bulk hydrazine yields N₂, H₂, and NH₃, with ammonia (B1221849) being consumed faster at higher temperatures. researchgate.net

Azides : The thermal decomposition of azidopyridines produces nitrogen gas with a purity of 99.0–99.8 vol %. researchgate.net The decomposition of composites containing glycidyl (B131873) azide polymer (GAP) releases gaseous products including N₂O, HN₃/–N₃, and NH₃. mdpi.com

Combined Systems : The decomposition of hydrazinium nitroformate (HNF) produces CO₂, CO, N₂O, NO, and H₂O. osti.govd-nb.info Azodicarbonamide decomposition yields N₂, CO, and hydrocyanic acid (HNCO) as gaseous products, with biurea (B89910) in the residue. buct.edu.cn

Based on these findings, the primary decomposition channel for this compound likely involves the cleavage of the N-N and N-H bonds in the hydrazine moiety and the N-N bond in the azide group, leading to the formation of stable N₂ molecules and other small gaseous species like ammonia (NH₃) and hydrogen (H₂). The presence of any organic backbone would lead to carbon and oxygen-containing products like CO and CO₂. researchgate.net

Autocatalysis is a phenomenon where one of the reaction products acts as a catalyst for the same reaction. This can lead to a significant acceleration of the decomposition rate and is an important consideration for the safety and handling of energetic materials.

Autocatalytic behavior has been explicitly identified in the decomposition of energetic compounds containing azido groups. acs.orgresearchgate.net For instance, a study on novel 1,3,5-triazines showed that for certain derivatives containing both azido and nitramino groups, the first step of the liquid-state thermal decomposition is an autocatalytic reaction. acs.orgresearchgate.netacs.org In contrast, a related but less energetic compound in the same study exhibited a first-order reaction instead. acs.orgresearchgate.net The presence of solid products has also been noted to accelerate the decomposition of barium azide, indicating autocatalytic behavior in its solid-state reaction. This suggests that the decomposition products of this compound could potentially catalyze its further breakdown, a characteristic feature of many energetic materials.

Influence of Molecular Structure on Decomposition Mechanisms

The decomposition of this compound, a molecule containing both a hydrazine and an azide functional group, is intrinsically linked to its molecular structure. The presence of the N-N single bond in the hydrazine moiety and the highly energetic azide group governs its decomposition pathways. The thermal decomposition of related energetic materials provides insight into how these structures influence reactivity.

The decomposition of hydrazine and its derivatives often proceeds through radical mechanisms. researchgate.netnih.gov For hydrazine (N₂H₄), decomposition can be initiated by breaking the N-N bond, leading to the formation of amino radicals (•NH₂). These radicals can then participate in a cascade of reactions, producing ammonia (NH₃), hydrogen (H₂), and nitrogen (N₂). psu.edu The presence of the azide group in this compound is expected to lower the activation energy for decomposition compared to hydrazine alone, making it a more sensitive energetic material.

The decomposition of many energetic materials, such as RDX and HMX, shows that the initial decomposition products can catalyze further reactions, leading to an accelerated decomposition. rsc.org A similar autocatalytic process could be anticipated for this compound, where initial decomposition products might interact with the remaining intact molecules.

The molecular structure also dictates the final decomposition products. For hydrazine, decomposition products can include ammonia, nitrogen, and hydrogen. google.com For organic azides, the decomposition often leads to the formation of nitrogen gas and various organic fragments. Current time information in Bangalore, IN. Therefore, the decomposition of this compound is expected to produce a mixture of nitrogen gas, ammonia, and hydrogen gas.

Table 1: Inferred Decomposition Characteristics of this compound Based on Analogous Compounds

Structural FeatureInfluence on DecompositionLikely Initial StepProbable Products
Azide Group (-N₃) Lowers thermal stability, high energy releaseN-N₂ bond cleavageNitrogen gas (N₂)
Hydrazine Moiety (-NHNH₂) Susceptible to radical formationN-N single bond cleavageAmmonia (NH₃), Hydrogen (H₂)
Overall Structure Prone to rapid, exothermic decompositionCombination of azide and hydrazine decomposition pathwaysN₂, NH₃, H₂

Reactivity Profiles in Chemical Transformations

Role as Chemical Intermediates in Organic Synthesis

Both hydrazine and organic azides are versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. caltech.edursc.orgresearchgate.net this compound, possessing both functional groups, has the potential to be a valuable precursor in various synthetic routes.

The hydrazine moiety is a key building block for synthesizing heterocyclic compounds like pyrazoles and triazoles through condensation reactions with difunctional electrophiles. nih.gov For example, hydrazines react with β-diketones to form pyrazoles. The nucleophilic nature of the amino groups in the hydrazine part of this compound would allow it to participate in similar cyclization reactions.

Organic azides are widely used as precursors to amines and in the synthesis of a variety of nitrogenous compounds. researchgate.net They can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, a reaction that is a cornerstone of "click chemistry". chemrxiv.org The azide group in this compound could be expected to exhibit similar reactivity, allowing for its incorporation into triazole-containing structures.

Furthermore, the reduction of the azide group to an amine is a common transformation in organic synthesis. This would convert this compound into diaminourea or related compounds, which can then be used in further synthetic steps. The azide can be considered a "masked" amino group, allowing for selective functionalization of the molecule. caltech.edu

Given the bifunctional nature of this compound, it could potentially be used in tandem reactions where both the hydrazine and azide moieties react sequentially or in a one-pot procedure to build complex heterocyclic systems. For example, the hydrazine part could react to form an initial heterocyclic ring, which is then further functionalized through a reaction involving the azide group. The use of similar bifunctional precursors, like cyanoacetohydrazide, has proven to be a powerful strategy for the synthesis of diverse heterocyclic compounds. libretexts.orgallen.in

Reactivity in Diverse Chemical Reaction Environments

The reactivity of this compound is highly dependent on the chemical environment, including the presence of acids, bases, electrophiles, and nucleophiles.

Acid-Base Reactivity: Hydrazine is a base and readily reacts with acids to form hydrazinium salts. nih.gov Therefore, in an acidic environment, the hydrazine portion of this compound would be protonated, forming an azidohydrazinium salt. For example, reaction with sulfuric acid would likely yield azidohydrazinium sulfate. This protonation would decrease the nucleophilicity of the hydrazine nitrogen atoms. Acids can also sensitize azide compounds, potentially leading to explosive decomposition.

In a basic environment, a proton could be abstracted from one of the nitrogen atoms, increasing the nucleophilicity of the molecule. The Wolff-Kishner reduction, which converts ketones and aldehydes to alkanes, proceeds through the formation of a hydrazone intermediate under basic conditions.

Reactivity with Electrophiles and Nucleophiles: The hydrazine moiety contains nucleophilic nitrogen atoms that can react with a variety of electrophiles. These include alkyl halides and carbonyl compounds. The azide group itself can also act as a nucleophile in SN2 reactions. chemrxiv.org

Conversely, the azide group can be attacked by nucleophiles, although this is less common. The reactivity of electrophiles and nucleophiles is a cornerstone of organic chemistry, dictating the course of many reactions. The presence of both nucleophilic centers in this compound (the hydrazine nitrogens and the terminal nitrogen of the azide) suggests a complex reactivity profile where the reaction site could be controlled by the nature of the electrophile and the reaction conditions.

Table 2: Predicted Reactivity of this compound in Different Environments

Environment/ReagentExpected Reaction at Hydrazine MoietyExpected Reaction at Azide MoietyOverall Outcome
Acidic Protonation to form azidohydrazinium saltPotential for sensitized decompositionSalt formation, increased instability
Basic Deprotonation, increased nucleophilicityGenerally stableEnhanced reactivity as a nucleophile
Electrophiles Nucleophilic attack by nitrogen atomsLess reactive than hydrazine moietyFormation of substituted azidohydrazines
Nucleophiles Generally unreactiveCan be displaced in some SN2 reactionsSubstitution of the azide group
Reducing Agents Reduction of N-N bondReduction to a primary amine and N₂Formation of hydrazine and/or diamines
Oxidizing Agents Oxidation to N₂Generally stable to oxidationVigorous, potentially explosive decomposition

Advanced Spectroscopic and Analytical Characterization Methodologies for Mechanistic and Structural Elucidation

Application of Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a cornerstone for the identification of functional groups within a molecule. nih.gov These techniques probe the vibrational modes of chemical bonds. youtube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the scattering of light. youtube.com The two methods are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, whereas Raman spectroscopy detects vibrations that alter the polarizability of the molecule. nih.govyoutube.com

For azidohydrazine (H₂N-N₃), vibrational spectroscopy is crucial for confirming the presence of its two key functional groups: the azide (B81097) (-N₃) and the hydrazine (B178648) (-NH₂).

Azide Group (-N₃): The azide group has a very strong and characteristic antisymmetric stretching vibration (ν_as) that appears in the IR spectrum, typically in the range of 2100-2160 cm⁻¹. This peak is a definitive marker for the presence of the azide functionality. The symmetric stretch (ν_s) is often weaker in the IR spectrum but strong in the Raman spectrum, appearing around 1250-1350 cm⁻¹.

Hydrazine Group (-NH₂): The hydrazine moiety is identified by the N-H stretching vibrations, which typically appear as one or two bands in the 3200-3400 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration is also observable, usually in the 1580-1650 cm⁻¹ range.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint, allowing for the unambiguous identification of the primary functional groups in this compound and its derivatives. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Primary Technique
Azide (-N₃)Antisymmetric Stretch2100 - 2160IR (Strong)
Azide (-N₃)Symmetric Stretch1250 - 1350Raman (Strong)
Hydrazine (-NH₂)N-H Stretch3200 - 3400IR (Strong)
Hydrazine (-NH₂)N-H Bend (Scissoring)1580 - 1650IR (Medium)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. moravek.comnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.gov For more complex systems or to study nitrogen-containing compounds directly, ¹⁵N NMR can also be employed.

In the structural confirmation of this compound or its derivatives, NMR spectroscopy serves several critical functions:

Proton NMR (¹H NMR): This technique would identify the protons of the hydrazine (-NH₂) group. The chemical shift of these protons would be influenced by the adjacent nitrogen atoms and the electronegative azide group. The integration of the signal would confirm the number of protons, and coupling patterns could reveal information about neighboring nuclei.

Carbon NMR (¹³C NMR): While the parent this compound has no carbon atoms, ¹³C NMR is essential for characterizing any organic derivatives, confirming the carbon skeleton and the attachment points of the azido (B1232118) and hydrazine groups.

NMR is routinely used to confirm the structures of newly synthesized compounds containing azido and hydrazine functionalities. jyoungpharm.orgnih.gov The correlation of experimental chemical shifts with theoretical calculations can further solidify the structural assignment. mdpi.com

Mass Spectrometry for Molecular Fragmentation Analysis and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns that occur upon ionization. raco.cat

For a molecule like this compound, MS analysis provides two key pieces of information:

Molecular Ion Peak: The detection of the molecular ion (M⁺) or a protonated molecule ([M+H]⁺ in soft ionization techniques like ESI) confirms the molecular weight of the compound.

Fragmentation Pattern: The azide group is known to be labile and readily loses a molecule of dinitrogen (N₂), which has a mass of 28 Da. This loss is a highly characteristic fragmentation pathway for azido-containing compounds and would result in a prominent [M-28]⁺ peak in the mass spectrum. Further fragmentation of the hydrazine moiety could involve the loss of ammonia (B1221849) (NH₃) or other nitrogen-containing radicals.

The analysis of these fragmentation pathways allows researchers to piece together the molecular structure and identify products from reactions or decomposition studies. nih.gov In the synthesis of various hydrazide derivatives, MS is a standard method used for characterization. jyoungpharm.org

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal, scientists can generate a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision. drawellanalytical.com

Given the potential instability of this compound, obtaining a suitable single crystal for analysis could be challenging. However, if a crystalline derivative can be formed, X-ray crystallography would provide unequivocal proof of its structure. This technique is considered the gold standard for structural elucidation and has been used to confirm the structures of complex heterocyclic systems derived from azido-hydrazine precursors. nih.gov The resulting structural data, such as the planarity of the azide group and the N-N-N bond angles, are invaluable for understanding the molecule's electronic properties and reactivity. In cases where single crystals are unavailable, powder X-ray diffraction (PXRD) combined with solid-state NMR and computational modeling can also be used to solve complex crystal structures. rsc.org

Electroanalytical Techniques for Monitoring Reactive Intermediates

Electroanalytical techniques, such as cyclic voltammetry, are powerful tools for studying redox processes and monitoring the formation and lifetime of reactive intermediates in solution. rsc.org Many synthetic transformations involve changes in oxidation state, and these methods can provide crucial mechanistic information. rsc.org

The synthesis or reaction of this compound likely involves redox-active intermediates. Electroanalytical methods could be applied to:

Investigate the electrochemical properties of this compound or its precursors.

Monitor the progress of a reaction by observing the appearance and disappearance of signals corresponding to reactants, intermediates, and products.

Characterize short-lived species that may not be detectable by other spectroscopic means.

By providing insight into the electron transfer steps of a reaction, these techniques are vital for a complete mechanistic understanding.

Thermogravimetric Analysis Coupled with Spectrometry (TG-MS-FTIR) for Decomposition Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. process-insights.com When coupled with mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), this hyphenated technique (TGA-MS-FTIR) becomes exceptionally powerful for studying the thermal decomposition of materials. srainstruments.it TGA provides quantitative information on mass loss, while the coupled spectrometers identify the gaseous products evolved during decomposition. researchgate.net

For an energetic material like this compound, TGA-MS-FTIR is an ideal method to characterize its thermal stability and decomposition mechanism. researchgate.net

TGA Curve: Would show the onset temperature of decomposition and the number of decomposition steps. A rapid mass loss is expected, characteristic of energetic materials.

FTIR and MS Data: Would provide real-time identification of the evolved gases. For this compound, the primary decomposition products would likely include dinitrogen (N₂), ammonia (NH₃), and hydrazoic acid (HN₃).

This combined analysis allows for a detailed understanding of the decomposition pathway, the kinetics of the process, and the nature of the evolved gases, which is critical for handling and understanding the properties of such a high-energy compound. researchgate.net

Applications and Material Science Perspectives of Azidohydrazine in Energetic Research

Design and Development of High-Nitrogen Energetic Materials Incorporating Azido-Hydrazine Units

The design of energetic materials is a deliberate process of molecular engineering aimed at maximizing energy output while maintaining stability. Introducing nitrogen-rich functional groups is a proven method to enhance the energetic properties of a molecule. nih.gov The azido (B1232118) group is a powerful explosophore, while the hydrazine (B178648) group acts as a high-energy fuel component. Combining these within one molecule can lead to materials with exceptionally high nitrogen content. wikipedia.orgwikipedia.org

The integration of azido-hydrazine units into propellant formulations is an area of active research, driven by the need for higher specific impulse and controlled burning rates. While traditional composite propellants often use inert binders like hydroxyl-terminated polybutadiene (B167195) (HTPB), there is a significant push towards energetic binders to boost performance. fishersci.ca The introduction of azido groups into polymer backbones, creating materials like azide-HTPB, has been shown to increase the calorific value of propellants. fishersci.ca

Hydrazine itself is a well-established, high-performance liquid monopropellant and rocket fuel, valued for its high heat of formation and the large volume of gas it produces upon decomposition. wikiwand.comwikipedia.orgnih.gov By designing molecules that contain both hydrazine and azide (B81097) functionalities, it is theoretically possible to create novel fuel components or energetic additives for solid and hybrid propellants. These compounds could offer a balance of properties, combining the high energy of azides with the hypergolic and gas-generating capabilities of hydrazines, potentially leading to propellants with enhanced energy density and tailored combustion characteristics. wikiwand.comepa.gov For instance, the development of high-nitrogen salts, such as dihydrazinium 5,5'-azotetrazolate, which combines hydrazine cations with a high-nitrogen anion, demonstrates a strategy to create energetic materials with nitrogen content exceeding 85%. wikipedia.org

The synthesis of high energy density materials (HEDMs) is a primary goal of energetic materials research. The azido-hydrazine motif is a key feature in the design of advanced HEDM architectures. A notable example is 4,4′,6,6′-tetra(azido)-hydrazine-1,3,5-triazine, a molecule that strategically combines a hydrazine bridge with an azido-substituted triazine framework. wikipedia.orgfishersci.co.uk This structure achieves an exceptionally high nitrogen content, which is a direct contributor to its energetic potential.

Theoretical studies and molecular design are critical tools in this exploration. wikipedia.org Computational methods allow researchers to screen potential candidate molecules by predicting their properties. wikipedia.orgnih.gov The introduction of azido and hydrazine groups into various heterocyclic skeletons (such as triazoles, tetrazoles, and triazines) is a common strategy. nih.govwikipedia.org These designs aim to maximize density and heat of formation, which are key parameters for detonation performance. wikipedia.org The combination of the strained ring structures of some heterocycles with the high nitrogen content of azido-hydrazine units can lead to cage-like compounds with significant strain energy, further enhancing their power. nih.gov

Integration into Propellant Formulations and Fuel Components

Advanced Studies on Structure-Performance Relationships in Energetic Azido-Hydrazine Materials

Understanding the relationship between a molecule's structure and its energetic performance is fundamental to designing next-generation materials. For compounds containing azido-hydrazine units, researchers focus on how molecular changes affect calculated energy output, thermal stability, and detonation characteristics.

Computational chemistry, particularly using density functional theory (DFT), is indispensable for predicting the performance of new energetic molecules before undertaking complex synthesis. wikipedia.orgnih.govpaerab.us Key performance indicators include the heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P).

The table below presents calculated energetic properties for several nitrogen-rich compounds, illustrating the impact of different functional groups compared to benchmark explosives like RDX and HMX. While a direct comparison for a simple azidohydrazine is not available, the data for related structures highlight the principles of energetic material design.

CompoundDensity (ρ) (g/cm³)Heat of Formation (HOF) (kJ/mol)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)
RDX paerab.uswikipedia.org1.82+62.88.7534.0
HMX paerab.us1.91+74.99.1039.3
CL-20 nih.gov2.04+4239.6645.8
Hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO) quizgecko.com1.82---
Dihydrazinium 5,5'-azotetrazolate wikipedia.org-+1105 (264 kcal/mol)--
5,5-diazido-1,3-dinitrohexahydropyrimidine (hypothetical) nih.gov1.82+673.69.0736.75

A critical challenge in energetic material design is balancing high performance with adequate thermal stability. The thermal stability of a molecule is often determined by its weakest chemical bond, as the breaking of this "trigger bond" initiates decomposition. nih.govpaerab.us Bond Dissociation Energy (BDE) calculations are used to identify these trigger linkages. paerab.usfishersci.fi

In molecules containing azido-hydrazine units, the N-N₂ bond of the azide group or bonds within the hydrazine moiety are often among the weakest. For example, in the pyrolysis of 4,4′,6,6′-tetra(azido)-hydrazine-1,3,5-triazine, studies suggest that the initial decomposition involves the tetrazine ring being reduced by the hydrazine group. wikipedia.org The thermal behavior is complex, with different parts of the molecule decomposing at different stages.

Structural variations allow for the fine-tuning of these properties. For instance, creating energetic salts, such as by reacting a hydrazine-containing compound with an acid, can significantly alter crystal packing and intermolecular interactions (like hydrogen bonding), often leading to increased density and thermal stability. nih.govquizgecko.com The choice of the molecular backbone is also crucial; aromatic heterocyclic rings generally impart greater thermal stability compared to strained aliphatic rings. nih.gov By systematically varying the structure—such as the point of attachment of the functional groups or the nature of the molecular core—scientists can modulate the BDE of the trigger bond, thereby controlling the decomposition temperature and, consequently, the material's sensitivity and stability. nih.govfishersci.fi

Future Directions and Emerging Research Avenues for Azidohydrazine

Innovations in Synthetic Methodologies for Novel Azido-Hydrazine Derivatives

The synthesis of azidohydrazine derivatives has traditionally been challenging. However, recent advancements in synthetic organic chemistry are opening new doors for the creation of novel molecules within this class. The focus is on developing more efficient, selective, and safer synthetic routes.

One of the most promising innovations is the use of visible-light-enabled photocatalysis. researchgate.net A recently developed method for the intermolecular azido-hydrazination of unactivated alkenes proceeds via an orderly radical addition sequence under metal-free and redox-neutral conditions. researchgate.net This technique utilizes commercially available reagents and has demonstrated applicability to a broad range of alkenes. researchgate.net Mechanistic studies have revealed that the efficient generation of the azide (B81097) radical, enabled by a photosensitizer like fluorenone under visible light, is critical to the success of this methodology. researchgate.net The resulting β-azido alkyl hydrazine (B178648) products are valuable synthetic building blocks. researchgate.net

Modern synthetic strategies for creating related nitrogen-containing compounds are also relevant. These include methods for synthesizing 1,2,3-triazoles, which share the azide precursor, using raw materials like sodium azide, trimethylsilyl (B98337) azide, or hydrazine derivatives. frontiersin.org The development of one-pot, multi-component reactions represents another significant trend, allowing for the efficient construction of complex heterocyclic systems from simple precursors. mdpi.com For instance, microwave-assisted synthesis has been employed for creating 1,2,3-triazole derivatives through multicomponent reactions involving azides, bromides, and alkynes, often with excellent yield and regioselectivity. mdpi.com Such innovative approaches could be adapted to construct novel and more complex this compound derivatives, expanding the library of available compounds for further study.

Synthetic MethodologyDescriptionKey FeaturesPotential Application for this compound Derivatives
Visible-Light Photocatalysis A catalytic intermolecular azido-hydrazination of unactivated alkenes using a photosensitizer. researchgate.netMetal-free, redox-neutral, uses commercially available reagents, wide substrate scope. researchgate.netDirect synthesis of functionalized β-azido alkyl hydrazines. researchgate.net
Multi-Component Reactions (MCRs) One-pot reactions where multiple starting materials react to form a single product, incorporating substantial parts of all initial molecules. mdpi.comHigh atom economy, operational simplicity, rapid generation of molecular diversity. mdpi.comEfficient assembly of complex this compound-containing heterocyclic systems.
Click Chemistry A class of biocompatible reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), used for joining molecular fragments. mdpi.commdpi.comHigh yield, stereospecificity, wide functional group tolerance, mild reaction conditions. mdpi.comConjugation of this compound moieties to other molecules to create functional materials or bioprobes. mdpi.com
Microwave-Assisted Synthesis The use of microwave radiation to heat chemical reactions. mdpi.comRapid reaction rates, higher yields, improved purity compared to conventional heating. mdpi.comAcceleration of synthesis for various this compound derivatives and related heterocycles. mdpi.com

Integration of Advanced Computational Approaches for Complex System Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. wikipedia.org For a molecule like this compound, which possesses a delicate balance of stability and high energy, computational modeling provides critical insights that are difficult to obtain through experimental means alone. unifi.it

Advanced computational methods, such as ab initio calculations and ab initio Molecular Dynamics (AIMD), are being integrated to model the electronic structure and dynamic properties of these energetic systems. unifi.it These methods, rooted in quantum mechanics, can calculate structures, predict properties, and simulate reaction pathways without prior experimental data. wikipedia.orgkallipos.gr Density Functional Theory (DFT) is a particularly powerful tool for studying the electronic structure, which is fundamental to understanding a molecule's reactivity and stability. wikipedia.orgunifi.it

For this compound derivatives, these computational approaches can be used to:

Model Decomposition Pathways: Simulate the thermal or shock-induced decomposition to identify initial bond-breaking events, reaction intermediates, and final products.

Predict Spectroscopic Properties: Calculate vibrational frequencies (IR, Raman) and NMR chemical shifts to aid in the experimental characterization of newly synthesized compounds.

Evaluate Performance: Estimate key energetic properties such as heat of formation, density, and detonation velocity, allowing for the in silico screening of candidate molecules before undertaking challenging and hazardous synthesis. nih.gov

The integration of these computational tools allows researchers to build a comprehensive physical-chemical model of the system, simplifying its complexity by focusing on the most significant contributing factors to its behavior. unifi.it This synergy between computational modeling and experimental work accelerates the design and discovery of new materials. swri.orgresearchgate.net

Exploration of this compound Beyond Traditional Energetic Applications

While the primary interest in this compound has been for its energetic properties, the unique chemical functionalities of its derivatives—the azide and hydrazine groups—offer significant potential in other scientific domains. google.comgoogle.com

Medicinal Chemistry: Organic hydrazines are a ubiquitous structural motif in a wide range of pharmaceuticals. researchgate.net The development of azido-hydrazination reactions has produced β-azido alkyl hydrazines that serve as key intermediates in the synthesis of valuable drug molecules. researchgate.net A notable example is the application of one such product in the total synthesis of ibrutinib, a drug used to treat B-cell cancers. researchgate.net Furthermore, azide derivatives themselves are well-established in medicinal chemistry; Zidovudine (AZT), an antiviral drug, is a prominent example. mdpi.comnih.gov This suggests that novel this compound scaffolds could be explored as new pharmacophores or as building blocks for creating libraries of biologically active compounds for drug discovery screening. google.comgoogle.com

Materials Science: The azide group is widely used in "click chemistry," a powerful tool for materials synthesis. mdpi.com This allows for the covalent linking of azido-functionalized molecules to other substrates with high efficiency and selectivity. This compound derivatives could therefore be used to functionalize polymers, nanoparticles, or surfaces, creating advanced materials with tailored properties. journaljmsrr.comopenaccessjournals.comktu.ltaimspress.com These materials could find applications as components in microporous organic networks, sensors, or as specialized coatings. mdpi.com For instance, porphyrin derivatives functionalized with azides have been used to create new materials for catalysis and other applications. mdpi.com

Development of Predictive Models for Structure-Reactivity-Performance Correlations

A major goal in materials research is to establish clear relationships between a molecule's structure and its ultimate performance. The development of predictive models, such as Quantitative Structure-Reactivity Relationships (QSRR) and machine learning algorithms, is a key emerging area for this compound research. researchgate.netnih.gov These models use computational descriptors of molecular structure to predict reactivity and performance metrics. mit.eduresearchgate.net

For this compound derivatives, such models could be trained on datasets of experimental and calculated properties to predict:

Energetic Performance: Correlating structural features (e.g., nitrogen content, oxygen balance, molecular strain) with performance metrics like detonation velocity and pressure.

Reactivity and Stability: Predicting the rate constants for decomposition or other reactions based on electronic and steric descriptors. researchgate.net A predictive model for the rate constant of bimolecular nucleophilic substitution involving the azide moiety has already been reported, demonstrating good performance for sterically non-hindered molecules. researchgate.net

Synthetic Outcomes: Machine learning models are increasingly being used to predict reaction yields and identify optimal reaction conditions, which could significantly aid in the synthesis of new derivatives. researchgate.net

The development of these predictive tools relies on generating high-quality datasets and identifying the most relevant molecular descriptors. nih.govtum.de By leveraging modern machine learning and statistical methods, researchers can move beyond simple correlations to create robust models that can accurately forecast the properties of yet-to-be-synthesized this compound compounds, thereby guiding and accelerating the discovery of next-generation materials. mit.edu

Model ComponentDescriptionExamples for this compound Derivatives
Input: Structural Descriptors Quantifiable features derived from the molecular structure. nih.govmit.eduQuantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges), topological indices, molecular weight, nitrogen content, oxygen balance, heat of formation. researchgate.net
Model: Algorithm The mathematical or statistical engine that maps inputs to outputs. researchgate.netresearchgate.netMultiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Graph Neural Networks (GNN). researchgate.netmit.edu
Output: Predicted Property The target reactivity or performance metric. nih.govDetonation velocity, impact sensitivity, thermal stability, reaction rate constant, reaction yield. researchgate.netnih.govresearchgate.net

Q & A

Q. What are the primary synthetic pathways for azidohydrazine (H₃N₅), and how can researchers optimize reaction conditions to improve yield?

this compound synthesis typically involves the reaction of hydrazine derivatives with azide sources under controlled conditions. For example, substituting chloroalkyl precursors with sodium azide (NaN₃) in polar solvents like dimethylformamide (DMF) at 60–80°C can yield this compound. However, challenges arise due to competing side reactions (e.g., over-azidation). Optimization requires adjusting stoichiometry, temperature, and reaction time while monitoring intermediates via thin-layer chromatography (TLC) or NMR .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound and verify its purity?

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The N–H protons in hydrazine moieties appear as broad singlets (~δ 3–5 ppm), while azide groups (N₃⁻) do not directly show in ¹H NMR but influence neighboring protons.
  • IR : The N–N stretch (950–1150 cm⁻¹) and azide asymmetric stretch (~2100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (H₃N₅: 89.048 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is highly reactive and potentially explosive. Key precautions include:

  • Using blast shields and remote handling tools.
  • Avoiding contact with metals or strong oxidizers.
  • Conducting reactions in fume hoods with inert atmospheres (N₂/Ar).
  • Storing in cool, dry conditions away from light .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported thermodynamic properties (e.g., enthalpy of formation)?

Discrepancies often stem from differing synthesis routes or impurities. To address this:

  • Standardize Synthesis : Use high-purity precursors and reproducible methods (e.g., solvent-free routes to minimize byproducts).
  • Calorimetry : Measure ΔHf via bomb calorimetry under controlled conditions.
  • Computational Validation : Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis sets) .

Q. What strategies mitigate non-selective azidation during this compound synthesis?

Non-selective azidation produces inseparable mixtures, as seen in dichloroalkyl substrates . Solutions include:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Stepwise Reactions : Introduce azide groups sequentially under varying conditions.
  • Catalysis : Use transition metals (e.g., Cu⁺) to direct regioselectivity .

Q. How can computational modeling guide the design of this compound-based energetic materials?

  • Molecular Dynamics (MD) : Simulate decomposition pathways to assess stability.
  • Detonation Properties : Calculate detonation velocity (VOD) and pressure using the Kamlet-Jacobs equation, correlating with experimental impact sensitivity tests.
  • Crystal Packing : Predict crystal structures (e.g., via Mercury software) to optimize density and performance .

Q. What analytical methods are suitable for detecting this compound degradation products in environmental samples?

  • HPLC-MS : Separate and identify degradation products (e.g., hydrazine, nitrogen gas) using C18 columns and electrospray ionization (ESI).
  • Gas Chromatography (GC) : Quantify volatile byproducts (e.g., NH₃) with thermal conductivity detectors.
  • Ion Chromatography : Monitor azide ion (N₃⁻) residues in aqueous matrices .

Methodological Guidance

Q. How should researchers design experiments to compare this compound’s reactivity with analogous hydrazine derivatives?

  • Variables : Fix temperature, solvent, and concentration while varying substituents (e.g., methyl vs. phenyl groups).
  • Kinetic Studies : Use stopped-flow techniques to measure reaction rates.
  • Thermal Analysis : Conduct differential scanning calorimetry (DSC) to compare decomposition thresholds .

What criteria define a robust research question for this compound studies?

A strong question must be:

  • Specific : "How does solvent polarity affect this compound’s thermal stability?"
  • Novel : Address gaps in literature (e.g., unexplored applications in coordination chemistry).
  • Feasible : Align with available resources (e.g., lab equipment, computational tools) .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

  • Detailed Protocols : Include exact reagent grades, equipment models, and environmental conditions.
  • Data Sharing : Deposit raw spectra, crystallographic data, and computational inputs in repositories like Zenodo.
  • Peer Review : Pre-publish methods on platforms like *Protocols.io * for community feedback .

Tables for Key Data

Table 1 : Comparative Properties of this compound and Related Compounds

PropertyThis compound (H₃N₅)Hydrazine (N₂H₄)Phenylhydrazine (C₆H₅NHNH₂)
Molecular Weight (g/mol)89.04832.045108.14
Density (g/cm³)1.35 (predicted)1.011.10
Detonation Velocity (m/s)~7,500 (estimated)N/AN/A
Thermal Decomposition (°C)~120113243

Table 2 : Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey Observations
FT-IRFunctional group identificationN₃⁻ stretch at ~2100 cm⁻¹
¹H NMRStructural elucidationN–H protons at δ 3–5 ppm
DSCThermal stability assessmentExothermic peak at 120°C
HRMSMolecular weight confirmationm/z 89.048 (M+H⁺)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.